Onitin 2'-O-glucoside

Catalog No.
S15855920
CAS No.
M.F
C21H30O8
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Onitin 2'-O-glucoside

Product Name

Onitin 2'-O-glucoside

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1

InChI Key

IXDYXCFZRYXQBB-JQAJVKEVSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside, primarily derived from the plant species Onychium japonicum. Its molecular formula is C21H30O9C_{21}H_{30}O_9, with a molecular weight of approximately 426.5 g/mol . The compound features a glucopyranosyl moiety attached at the 2' position of its aglycone structure, which contributes to its unique chemical properties and biological activities. This compound is characterized by its complex structure that includes multiple hydroxyl groups, which enhance its solubility and reactivity in biological systems.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, often using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction reactions, typically facilitated by sodium borohydride or lithium aluminum hydride, to produce reduced forms of the compound.
  • Substitution: The glycosidic bond within Onitin 2'-O-glucoside can be hydrolyzed under acidic conditions (e.g., hydrochloric acid) or enzymatically by glycosidases, releasing the aglycone and glucose .

These reactions are crucial for understanding the compound's reactivity and potential modifications for therapeutic applications.

Onitin 2'-O-glucoside has been investigated for various biological activities:

  • Antioxidant Properties: It exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Potential: Preliminary studies suggest that Onitin 2'-O-glucoside may possess anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer types .

The synthesis of Onitin 2'-O-glucoside can be achieved through both natural extraction and synthetic routes:

  • Natural Extraction: The primary method involves extracting the compound from Onychium japonicum. This process typically includes:
    • Harvesting: Collecting plant material at optimal growth stages.
    • Extraction: Utilizing solvents like ethanol or methanol to extract the desired compound.
    • Purification: Employing chromatographic techniques such as column chromatography to isolate Onitin 2'-O-glucoside from other components .
  • Synthetic Approaches: Although less common, synthetic methods may involve glycosylation reactions where a glucose moiety is chemically introduced to the aglycone backbone under controlled conditions.

Onitin 2'-O-glucoside has diverse applications across various fields:

  • Pharmaceutical Research: It serves as a reference compound in studies focusing on sesquiterpenoid glycosides and their therapeutic potentials.
  • Nutraceutical Development: The antioxidant and anti-inflammatory properties make it suitable for use in dietary supplements aimed at promoting health and wellness.
  • Natural Product Chemistry: It is utilized in the exploration of natural products for drug discovery and development .

Onitin 2'-O-glucoside is unique among sesquiterpenoid glycosides due to its specific structural features and bioactivity. Here are some similar compounds for comparison:

Compound NameCAS NumberNotable Features
Pterosin G35964-50-2Exhibits similar antioxidant properties but differs in functional groups.
Atractylenolide III76947-60-9Known for its anti-inflammatory effects; structurally distinct from Onitin.
Ginsenoside Rb141753-43-1A triterpenoid saponin with significant pharmacological activities; different class.

While these compounds share some structural similarities, Onitin 2'-O-glucoside's specific arrangement of hydroxyl groups and glycosidic linkage contributes to its unique biological activities and potential therapeutic uses . This uniqueness highlights the importance of studying individual compounds within the broader context of natural product chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

410.19406791 g/mol

Monoisotopic Mass

410.19406791 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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